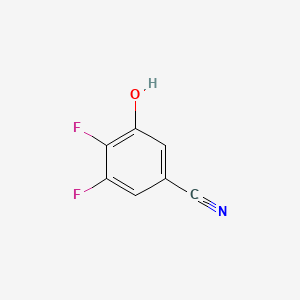

3,4-Difluoro-5-hydroxybenzonitrile

Description

3,4-Difluoro-5-hydroxybenzonitrile (molecular formula: C₇H₃F₂NO) is a fluorinated aromatic nitrile characterized by a hydroxy group at position 5 and fluorine atoms at positions 3 and 4 on the benzene ring. This compound’s unique substitution pattern confers distinct electronic and steric properties, making it valuable in pharmaceutical and agrochemical synthesis. The hydroxy group enhances polarity and hydrogen-bonding capacity, while the fluorine atoms modulate electron density, influencing reactivity in substitution or coupling reactions .

Properties

CAS No. |

186590-38-5 |

|---|---|

Molecular Formula |

C7H3F2NO |

Molecular Weight |

155.104 |

IUPAC Name |

3,4-difluoro-5-hydroxybenzonitrile |

InChI |

InChI=1S/C7H3F2NO/c8-5-1-4(3-10)2-6(11)7(5)9/h1-2,11H |

InChI Key |

RTWSBHDZPFYJRL-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C(=C1O)F)F)C#N |

Synonyms |

Benzonitrile, 3,4-difluoro-5-hydroxy- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

2,4-Difluoro-5-hydroxybenzonitrile (BD480506)

- Molecular Formula: C₇H₃F₂NO (identical to 3,4-Difluoro-5-hydroxybenzonitrile).

- Key Differences : Fluorine atoms at positions 2 and 4 instead of 3 and 4. This positional isomerism alters the electronic distribution, with the 2,4-difluoro configuration creating a stronger electron-withdrawing effect due to proximity of fluorine to the nitrile group. This may reduce nucleophilic aromatic substitution (NAS) reactivity compared to the 3,4-difluoro isomer .

3,4-Difluoro-5-nitrobenzonitrile

- Molecular Formula : C₇H₂F₂N₂O₂.

- Key Differences: The hydroxy group is replaced by a nitro (-NO₂) group at position 5. The nitro group is a stronger electron-withdrawing group than hydroxy, significantly decreasing electron density at the aromatic ring. This enhances resistance to electrophilic attack but increases susceptibility to reduction reactions .

Functional Group Variants

3,4-Difluorobenzaldehyde

- Molecular Formula : C₇H₄F₂O.

- Key Differences: The nitrile (-CN) and hydroxy (-OH) groups are replaced by an aldehyde (-CHO). The aldehyde group introduces greater electrophilicity, enabling condensation reactions (e.g., Knoevenagel), but reduces thermal stability compared to nitriles .

3,4-Difluorobenzenesulfonamide

- Molecular Formula: C₆H₅F₂NO₂S.

- Key Differences : Contains a sulfonamide (-SO₂NH₂) group instead of nitrile and hydroxy groups. Sulfonamides exhibit hydrogen-bonding and acidic properties (pKa ~10), making them more soluble in aqueous bases than nitriles. This compound is more suited for protease inhibition applications .

Nitro-Substituted Derivatives

2,4-Difluoro-5-nitrobenzonitrile (CAS 67152-20-9)

- Molecular Formula : C₇H₂F₂N₂O₂.

- Key Differences: Differs in both substituent positions (2,4-difluoro) and functional groups (nitro instead of hydroxy). The combined electron-withdrawing effects of -CN and -NO₂ render this compound highly electrophilic, favoring reactions like Ullmann coupling but limiting solubility in polar solvents .

Data Table: Comparative Properties of Selected Compounds

Key Research Findings

- Synthetic Utility : The hydroxy group in 3,4-Difluoro-5-hydroxybenzonitrile allows for regioselective functionalization (e.g., etherification), unlike nitro or aldehyde analogs, which require protective group strategies .

- Electronic Effects : Fluorine at position 3 meta-directs electrophiles to positions 1 and 5, but the hydroxy group at position 5 competes, creating a complex reactivity landscape .

- Solubility : The hydroxy group improves solubility in polar aprotic solvents (e.g., DMSO) compared to nitro derivatives, which are often restricted to halogenated solvents .

Notes

Experimental Gaps: Limited data exist on the thermodynamic stability or catalytic applications of 3,4-Difluoro-5-hydroxybenzonitrile. Further studies on its Grignard or Suzuki-Miyaura reactivity are warranted.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.